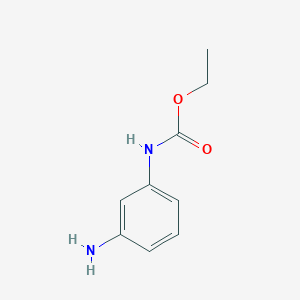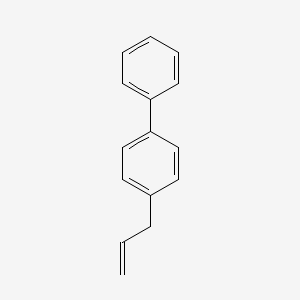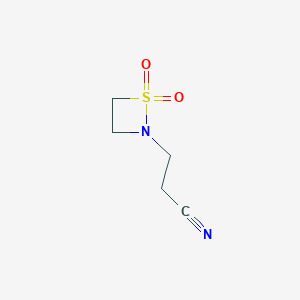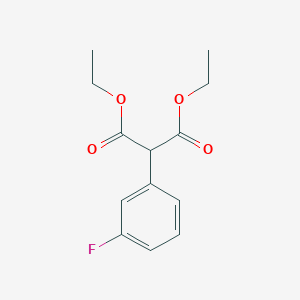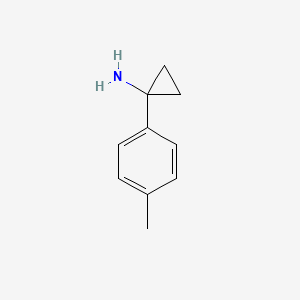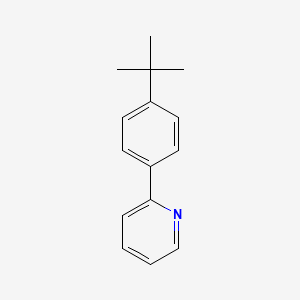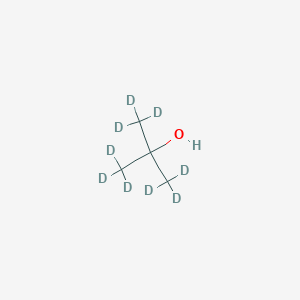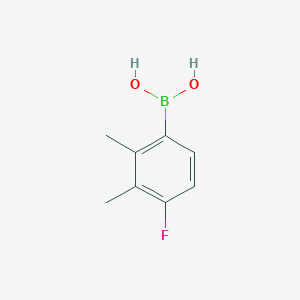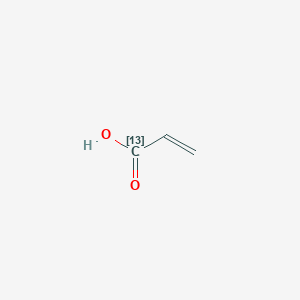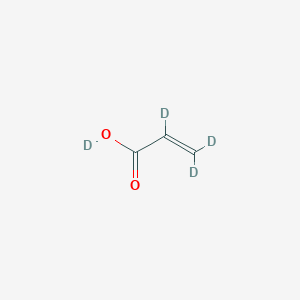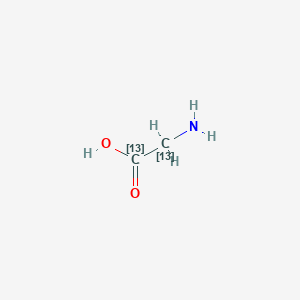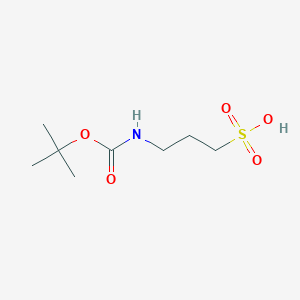
3-(N-Boc-amino)-1-propanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-Boc-amino)-1-propanesulfonic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a propanesulfonic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations at other functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Boc-amino)-1-propanesulfonic acid typically involves the protection of the amino group with a Boc group followed by the introduction of the sulfonic acid moiety. One common method involves the reaction of 3-aminopropanesulfonic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process.
化学反应分析
Types of Reactions
3-(N-Boc-amino)-1-propanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Amidation Reactions: The amino group can react with carboxylic acids or acid chlorides to form amides.
Reduction Reactions: The sulfonic acid group can be reduced to the corresponding sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Amidation: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate the formation of amide bonds.
Reduction: Sodium borohydride (NaBH4) can be used to reduce the sulfonic acid group to a sulfonate.
Major Products Formed
Free Amine: Deprotection of the Boc group yields 3-aminopropanesulfonic acid.
Amides: Reaction with carboxylic acids or acid chlorides forms various amide derivatives.
Sulfonates: Reduction of the sulfonic acid group forms sulfonate or sulfinate derivatives.
科学研究应用
3-(N-Boc-amino)-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(N-Boc-amino)-1-propanesulfonic acid primarily involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical and chemical reactions. The sulfonic acid group can engage in ionic interactions and hydrogen bonding, influencing the compound’s solubility and reactivity in different environments .
相似化合物的比较
Similar Compounds
3-(N-Cbz-amino)-1-propanesulfonic acid: Similar to the Boc-protected compound but with a benzyl carbamate (Cbz) protecting group.
3-(N-Fmoc-amino)-1-propanesulfonic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
3-(N-Alloc-amino)-1-propanesulfonic acid: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-(N-Boc-amino)-1-propanesulfonic acid is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required without affecting other functional groups .
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOPCLRTJSMNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473584 |
Source


|
| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918825-10-2 |
Source


|
| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
